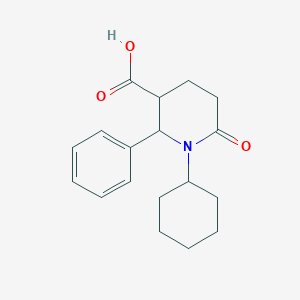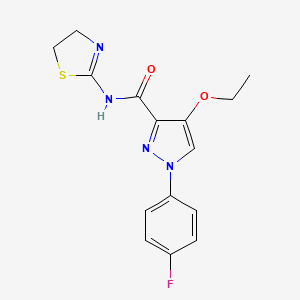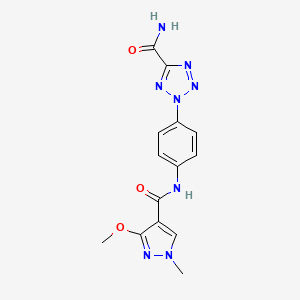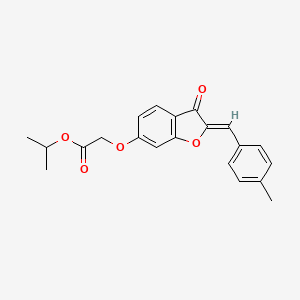
2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrazolyl-malononitrile derivatives involves several steps, including condensation and cyclocondensation reactions. For example, the formation of fused thiazole derivatives from 2-(4-phenyl-3(H)-thiazol-2-ylidene) malononitrile through cyclo-condensation processes, not via the Knoevenagel condensation, depending on the reaction conditions, highlights the complexity and versatility of synthesizing related compounds (Salah Eldin, 2003).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods, such as IR, 1H NMR, and X-ray diffraction, are fundamental in determining the molecular structure of pyrazolyl-malononitrile derivatives. The study by Zheng et al. (2010) on novel pyrazol-1-yl-phenylethanol derivatives provides an example of how these techniques are used to characterize the structure and confirm isomeric intermediates, showcasing the detailed analysis possible for similar compounds (Zheng et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of pyrazolyl-malononitrile derivatives encompasses a wide range of reactions, including their behavior towards amines, phenols, and aldehydes. For instance, reactions of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazolin-5-one with amines and phenols lead to various substituted products, demonstrating the compound's versatility in chemical synthesis (Metwally et al., 1989).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. Chen's 2015 study on the crystal structure and hydrogen-bonding properties of a related compound provides insights into how these properties are analyzed and their implications on the material's stability and applications (Chen, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are integral to understanding the applications of these molecules. For example, the synthesis and characterization of novel Schiff bases using related compounds demonstrate the potential for creating a wide range of derivatives with varied applications (Puthran et al., 2019).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Malononitrile derivatives, including those with pyrazole moieties, are pivotal in organic synthesis, offering pathways to synthesize diverse heterocyclic compounds. For example, studies have shown that malononitrile can react with various nucleophilic reagents to produce a wide range of derivatives, including diazanaphthalenes and pyrazolones, under different conditions (Harb et al., 1989). These reactions underscore the versatility of malononitrile in constructing complex molecular architectures, which could be applicable for "2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile".
Green Chemistry
The development of green synthetic methods using malononitrile derivatives highlights their importance in sustainable chemistry. A study reported the catalyst-free synthesis of pyrazole-decorated nitriles and acrylates using malononitrile, demonstrating an efficient and environmentally friendly approach (Jayalakshmi et al., 2015). This methodology could be adapted for synthesizing "2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile", offering a sustainable route for its production.
Corrosion Inhibition
Pyrazolone derivatives have been explored as corrosion inhibitors for metals in acidic environments. Research has found that pyrazolone molecules exhibit significant corrosion inhibition properties, which are attributed to their ability to form protective layers on metal surfaces (Ansari et al., 2016). This suggests potential applications of "2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile" in materials science, particularly in protecting metals from corrosion.
Wirkmechanismus
Target of Action
The primary target of Febuxostat is xanthine oxidase (XO) . XO is an enzyme responsible for the synthesis of uric acid, a substance that can accumulate and form crystals in various tissues, leading to gout .
Mode of Action
Febuxostat works by non-competitively blocking the molybdenum pterin center , which is the active site of xanthine oxidase . By inhibiting XO, Febuxostat prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing serum uric acid levels .
Biochemical Pathways
The inhibition of XO disrupts the purine degradation pathway, leading to decreased production of uric acid . This reduction in uric acid levels can alleviate the symptoms of gout, a condition characterized by the deposition of uric acid crystals in joints and other tissues .
Pharmacokinetics
Febuxostat is well absorbed after oral administration, with a bioavailability of over 84% . It is extensively bound to plasma proteins (99.2% to albumin) and is metabolized via multiple pathways, including CYP1A1, 1A2, 2C8, 2C9, UGT1A1, 1A8, and 1A9 . The elimination half-life is approximately 5-8 hours, and it is excreted in both urine (49%, mostly as metabolites, 3% as unchanged drug) and feces (45%, mostly as metabolites, 12% as unchanged drug) .
Result of Action
The primary molecular effect of Febuxostat is the reduction of serum uric acid levels . This can lead to a decrease in the size and number of uric acid crystals in gouty joints, thereby reducing inflammation and pain .
Action Environment
The efficacy and stability of Febuxostat can be influenced by various environmental factors. For instance, the presence of certain drugs can affect its metabolism and excretion . Additionally, conditions that alter the function of the liver or kidneys, where Febuxostat is metabolized and excreted, can impact its effectiveness .
Eigenschaften
IUPAC Name |
2-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c1-17(2)16-28-22-10-8-19(9-11-22)23-20(12-18(13-24)14-25)15-27(26-23)21-6-4-3-5-7-21/h3-12,15,17H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQLZSQZRGLGTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

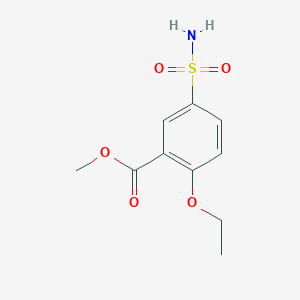

![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one](/img/structure/B2497209.png)
![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide](/img/structure/B2497210.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2497214.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2497215.png)
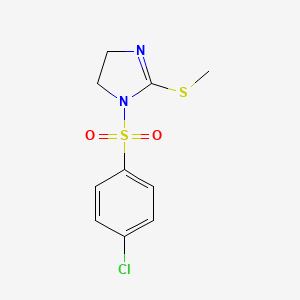
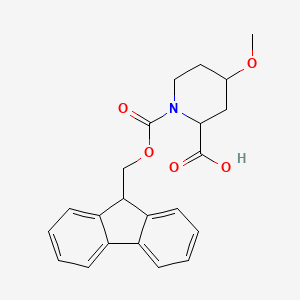
![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2497222.png)
![Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2497223.png)
